molecular formula C23H26BrP B13862039 (3-Methylbutyl)triphenyl-phosphonium-d7 Bromide

(3-Methylbutyl)triphenyl-phosphonium-d7 Bromide

Cat. No.: B13862039
M. Wt: 420.4 g/mol
InChI Key: GZLGTVRDLCJQTO-OMVHPOPLSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)triphenyl-phosphonium-d7 Bromide typically involves the reaction of triphenylphosphine with a deuterated alkyl halide. For instance, triphenylphosphine can react with deuterated 3-methylbutyl bromide under controlled conditions to form the desired phosphonium salt . The reaction is usually carried out in a polar solvent such as methanol or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of phosphonium salts like this compound often involves large-scale batch reactions. The process includes the careful addition of reagents, maintaining specific temperatures, and ensuring the purity of the final product through multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)triphenyl-phosphonium-d7 Bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydride or butyllithium, which facilitate the formation of ylides. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Wittig reactions, the compound can form alkenes by reacting with carbonyl compounds .

Mechanism of Action

The mechanism of action of (3-Methylbutyl)triphenyl-phosphonium-d7 Bromide involves the formation of ylides, which are key intermediates in Wittig reactions. The phosphonium salt reacts with a strong base to form the ylide, which then reacts with carbonyl compounds to form alkenes . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H26BrP

Molecular Weight

420.4 g/mol

IUPAC Name

triphenyl-[3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butyl]phosphanium;bromide

InChI

InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,20D;

InChI Key

GZLGTVRDLCJQTO-OMVHPOPLSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])[2H].[Br-]

Canonical SMILES

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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